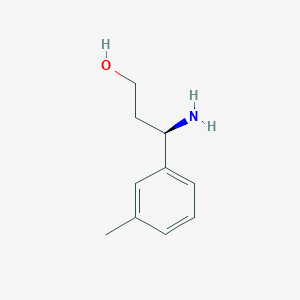

(r)-3-m-Tolyl-beta-alaninol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-3-(3-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-3-2-4-9(7-8)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUYRBXUFMJAEP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 3 M Tolyl Beta Alaninol and Its Enantiomers

Strategies for Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For (R)-3-m-Tolyl-beta-alaninol, this involves the creation of the stereogenic center at the carbon atom bearing the amino group in the desired (R)-configuration.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Transition metal-catalyzed asymmetric hydrogenation is a widely used method for the synthesis of chiral compounds, including β-amino alcohols. This method typically involves the reduction of a prochiral substrate, such as a β-amino ketone or an enamine, using hydrogen gas and a chiral transition metal complex.

A plausible reaction scheme would involve the hydrogenation of a suitable precursor in the presence of a chiral catalyst, as illustrated in the following representative reaction:

The efficiency of such a process is highly dependent on the choice of catalyst, solvent, and reaction conditions. Below is a table summarizing representative results for the asymmetric hydrogenation of related substrates.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| RuPHOX-Ru/H₂ | β-Imide Ketone | Chiral γ-Amino Alcohol | Up to 98% | sioc-journal.cn |

| BridgePhos-Rh | 3-Benzoylaminocoumarins | Chiral 3-Amino Dihydrocoumarins | Up to 99.7% | researchgate.net |

| Rh-Catalyst | 3-Amino-4-aryl Maleimides | Chiral Succinimides | Up to 99% | researchgate.net |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. Chiral β-amino alcohols themselves can act as organocatalysts in various reactions. Their synthesis can be achieved through organocatalytic reductions of β-amino ketones or other suitable precursors.

For the synthesis of this compound, an organocatalytic approach could involve the asymmetric reduction of 3-amino-1-(m-tolyl)propan-1-one. Chiral catalysts such as those derived from proline or cinchona alkaloids, in combination with a reducing agent like a Hantzsch ester, can facilitate the enantioselective transfer of a hydride to the ketone. This method avoids the use of potentially toxic and expensive heavy metals.

A representative organocatalytic reduction is shown below:

The success of this approach hinges on the ability of the chiral catalyst to create a stereochemically defined transition state, leading to the preferential formation of one enantiomer.

Enantioselective addition reactions are a fundamental strategy for the construction of chiral centers. In the context of β-alaninol synthesis, this could involve the enantioselective addition of a nucleophile to an imine or the addition of an amine equivalent to an α,β-unsaturated aldehyde or ketone.

A notable example is the asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde. The resulting nitro alcohol can then be reduced to the corresponding β-amino alcohol. A copper(II)-catalyst complexed with a chiral β-amino alcohol ligand has been shown to be effective for the asymmetric Henry reaction of benzofuran-2-carbaldehydes with nitromethane, affording the products with up to 98% ee. rsc.org This protocol could be adapted for the synthesis of this compound.

Another approach is the chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines, which provides a modular synthesis of chiral β-amino alcohols. westlake.edu.cn This method has been shown to produce products with up to 99% enantiomeric excess. westlake.edu.cn

Electrochemical methods in organic synthesis are gaining attention as a green and sustainable alternative to traditional chemical methods. Asymmetric electrosynthesis involves the use of an electrical current to drive a chemical reaction in an enantioselective manner, often with the aid of a chiral mediator or electrode.

While specific protocols for the electrochemical asymmetric synthesis of this compound are not extensively documented, the principles of this methodology could be applied. For instance, the asymmetric reduction of a corresponding β-amino ketone could be performed electrochemically using a chiral supporting electrolyte or a modified electrode surface to induce enantioselectivity. This area of research is rapidly developing and holds promise for future applications in the synthesis of chiral β-amino alcohols.

Diastereoselective Synthesis Methods

Diastereoselective synthesis is another major strategy for obtaining enantiomerically pure compounds. This approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate. The chiral auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of a specific diastereomer. The auxiliary is then removed to yield the desired enantiomerically pure product.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral amine could be reacted with m-tolylacetophenone to form a chiral enamine. Subsequent reduction of the double bond, directed by the chiral auxiliary, would lead to a diastereomerically enriched product. Removal of the chiral auxiliary would then afford the target this compound. The diastereoselective synthesis of β-substituted-α,γ-diaminobutyric acids has been achieved with excellent diastereoselectivities (up to >99:1) through the Michael addition of chiral tricyclic iminolactones to nitroalkenes. nih.gov This demonstrates the power of chiral auxiliaries in controlling stereochemistry.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-based methods are a reliable and well-established strategy for asymmetric synthesis. nih.govdu.ac.in This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which directs a subsequent chemical transformation to occur with high stereoselectivity. du.ac.in After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A prominent class of chiral auxiliaries used for these transformations are the oxazolidinones, often referred to as Evans auxiliaries. nih.govwikipedia.org These are typically derived from readily available and optically pure α-amino acids or β-amino alcohols. ingentaconnect.comsantiago-lab.com The synthesis of a β-amino alcohol using an Evans auxiliary generally follows a predictable pathway. First, the oxazolidinone is acylated with a suitable carboxylic acid derivative. wikipedia.org The resulting chiral imide can then undergo a stereoselective reaction, such as an aldol (B89426) reaction or alkylation, at the α-position. ingentaconnect.comresearchgate.net The bulky substituents on the chiral auxiliary sterically hinder one face of the enolate, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed chiral center. wikipedia.orgsantiago-lab.com

For the synthesis of a compound like this compound, a general approach would involve:

Acylation of a valine-derived Evans oxazolidinone with an appropriate acyl group.

Generation of a Z-enolate using a boron triflate and a hindered base.

A highly diastereoselective aldol reaction with m-tolualdehyde.

Subsequent reduction of the resulting β-hydroxy imide and cleavage of the auxiliary to yield the desired β-amino alcohol.

The stereochemical outcome of such aldol reactions is highly predictable, and by selecting the appropriate enantiomer of the auxiliary and reaction conditions, specific diastereomers can be obtained. ingentaconnect.com

| Step | Reagents & Conditions | Purpose | Key Feature |

| 1. Auxiliary Attachment | Chiral oxazolidinone, n-BuLi, Acyl Chloride | Covalently attach the chiral director | Forms a chiral imide |

| 2. Enolate Formation | Dialkylboron triflate, Hindered Base (e.g., Et3N) | Generate a stereochemically defined enolate | Preferential formation of the Z-enolate |

| 3. C-C Bond Formation | Aldehyde (e.g., m-tolualdehyde) | Create new stereocenters | Diastereoselective addition controlled by the auxiliary |

| 4. Auxiliary Removal | Reducing agent (e.g., LiAlH4) or Hydrolysis (e.g., LiOH/H2O2) | Cleave the auxiliary to yield the final product | Recovers the chiral auxiliary for reuse |

Substrate-Controlled Stereoselective Transformations

In substrate-controlled synthesis, the stereochemical outcome of a reaction is determined by the inherent chirality already present in the starting material. diva-portal.org This approach is particularly effective when a chiral precursor can be transformed into the desired product through a series of stereospecific or stereoselective reactions.

A common strategy for synthesizing 1,3-amino alcohols involves the diastereoselective reduction of β-amino ketones. nih.gov The choice of reducing agent and the nature of the nitrogen-protecting group can significantly influence which diastereomer (syn or anti) is formed. nih.gov For instance, reductions of N-acyl β-amino ketones with samarium(II) iodide tend to favor the formation of syn-1,3-amino alcohols. nih.gov Conversely, N-aryl protected β-amino ketones often yield anti-1,3-amino alcohols as the major product under similar conditions. nih.gov

Another powerful method is the Lewis acid-mediated reduction of α-substituted β-keto esters, which provides access to chiral β-hydroxy esters, key precursors to β-amino alcohols. researchgate.net The choice of Lewis acid can dictate the stereochemical outcome. Strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) typically lead to syn isomers, while non-chelating agents like cerium trichloride (B1173362) (CeCl₃) favor the formation of anti isomers. researchgate.net These β-hydroxy esters can then be converted to the corresponding β-amino alcohols with retention of configuration.

| Precursor Type | Reaction | Reagents | Major Product Stereochemistry |

| N-Acyl β-Amino Ketone | Ketone Reduction | Samarium(II) Iodide (SmI₂) | syn-1,3-Amino Alcohol |

| N-Aryl β-Amino Ketone | Ketone Reduction | Samarium(II) Iodide (SmI₂) | anti-1,3-Amino Alcohol |

| α-Alkyl-β-keto ester | Ketone Reduction | TiCl₄, BH₃·py | syn-α-Alkyl-β-hydroxy ester |

| α-Alkyl-β-keto ester | Ketone Reduction | CeCl₃, LiEt₃BH | anti-α-Alkyl-β-hydroxy ester |

Enzymatic and Biocatalytic Synthesis Pathways

Biocatalysis has emerged as a powerful and green technology for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. mdpi.comnih.gov Enzymes such as transaminases, alcohol dehydrogenases, and lipases are increasingly used for the industrial production of enantiomerically pure amines and alcohols. mdpi.comacs.org

Amine transaminases (ATAs or ω-transaminases) are particularly valuable for chiral amine synthesis. nih.govnih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor. illinois.edu The availability of both (R)- and (S)-selective ω-transaminases allows for the production of either enantiomer of a target amine with high optical purity (>99% ee). illinois.edu For the synthesis of this compound, a suitable precursor would be a hydroxy ketone, such as 1-hydroxy-3-(m-tolyl)propan-2-one. An (R)-selective transaminase could then asymmetrically aminate the ketone to produce the desired (R)-amino alcohol.

Alcohol dehydrogenases (ADHs) are another class of enzymes used for the biocatalytic reduction of ketones. libretexts.org These enzymes, often used in whole-cell systems to ensure cofactor regeneration, can reduce a wide range of ketones to their corresponding secondary alcohols with high enantioselectivity. acs.orglibretexts.org The asymmetric reduction of a β-amino ketone precursor using an appropriate ADH could provide a direct route to the desired β-amino alcohol. nih.gov

Engineered amine dehydrogenases (AmDHs) have also been developed for the asymmetric reductive amination of α-hydroxy ketones, providing a one-step synthesis of chiral amino alcohols using ammonia (B1221849) as the amino donor. frontiersin.org

| Enzyme Class | Reaction Type | Substrate Example | Product | Key Advantage |

| ω-Transaminase (ATA) | Asymmetric Amination | 1-hydroxy-3-(m-tolyl)propan-2-one | This compound | High enantioselectivity (>99% ee) |

| Alcohol Dehydrogenase (ADH) | Asymmetric Ketone Reduction | N-protected-3-amino-1-(m-tolyl)propan-1-one | N-protected-(R)-3-m-Tolyl-beta-alaninol | High regio- and enantioselectivity |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | 1-hydroxy-3-(m-tolyl)propan-2-one | This compound | Uses ammonia directly; high stereoselectivity |

Green Chemistry Approaches in Beta-Alaninol Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign, reducing waste and energy consumption. mdpi.com Biocatalysis is a cornerstone of green chemistry, as enzymatic reactions are conducted in aqueous media under mild temperature and pressure conditions, avoiding the need for harsh reagents and protecting groups. mdpi.comnih.govrsc.org The use of enzymes like transaminases and dehydrogenases, as described above, represents a key green approach to synthesizing chiral amino alcohols. mdpi.comrsc.org

Another green strategy is catalytic transfer hydrogenation. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones, for example, provides a green, operationally simple, and inexpensive alternative to stoichiometric reducing agents. acs.org This method avoids the need for protection and deprotection steps for the amino group, improving atom economy. acs.org

Furthermore, developing synthetic routes that utilize water as a solvent is a significant goal in green chemistry. The ring-opening of epoxides with amines catalyzed by heteropoly acids in water is an example of such a process, offering mild reaction conditions and a simple work-up. rroij.comresearchgate.net

General Synthetic Routes and Precursor Chemistry

Derivatization from Beta-Alanine (B559535) and Related Amino Acids

Synthesizing chiral β-amino alcohols from the chiral pool of readily available amino acids is a common and efficient strategy. researchgate.netdiva-portal.org β-Alanine, the simplest β-amino acid, serves as an inexpensive starting material for various derivatives. nih.govfrontiersin.org

A general pathway to convert β-alanine into this compound would involve two key transformations: introduction of the m-tolyl group at the β-position and reduction of the carboxylic acid to an alcohol. The arylation of the β-Csp³-H bond of a protected β-alanine can be achieved using palladium catalysis with a directing group, such as 8-aminoquinoline, to ensure regioselectivity. researchgate.net

Once the β-aryl-β-amino acid derivative is formed, the carboxylic acid moiety must be reduced to the primary alcohol. This reduction can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). jocpr.com However, for industrial applications, catalytic hydrogenation is often preferred as a greener and safer alternative, although it may require high pressure and temperature. jocpr.com Another common laboratory method involves converting the carboxylic acid to an ester, which can then be reduced with milder reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of an additive. jocpr.com

| Transformation | Method | Reagents | Notes |

| β-Arylation | Pd-Catalyzed C-H Activation | N-protected β-alanine, Aryl halide, Pd catalyst, Directing group | Introduces the aryl substituent regioselectively. |

| Carboxylic Acid Reduction | Metal Hydride Reduction | LiAlH₄ or NaBH₄/Additive | Direct reduction of the acid or its ester derivative. |

| Carboxylic Acid Reduction | Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Greener but often requires more demanding conditions. |

Multi-Step Synthesis from Readily Available Chiral Precursors

The "chiral pool" refers to inexpensive, enantiomerically pure natural products like amino acids, carbohydrates, and terpenes, which can be used as starting materials for complex chiral molecules. nih.gov Synthesizing β-amino alcohols from these precursors is a foundational strategy in asymmetric synthesis. researchgate.net

One of the most direct methods involves the ring-opening of chiral epoxides. rroij.comwestlake.edu.cn A chiral epoxide, which can be prepared through methods like the Sharpless asymmetric epoxidation, undergoes regioselective nucleophilic attack by an amine or an amine equivalent (like azide (B81097) followed by reduction). This reaction is often stereospecific, with the nucleophile attacking one of the epoxide carbons via an Sₙ2 mechanism, leading to inversion of configuration at that center and yielding a vicinal amino alcohol. rroij.com For example, reacting (R)-m-tolyl-oxirane with an amine source would be a potential route to the target molecule.

Another approach is to start with a different, readily available chiral amino alcohol or amino acid. For example, enantiopure α-amino acids can be reduced to their corresponding β-amino alcohols, which can then serve as chiral auxiliaries or be further elaborated into more complex structures. nih.govingentaconnect.com

Racemization and Optical Resolution Techniques Applied to Beta-Alaninol Systems

The preparation of enantiomerically pure compounds from a racemate is a critical challenge in chemical synthesis. While classical resolution methods, which theoretically yield a maximum of 50% of the desired enantiomer, are widely practiced, more advanced techniques that can overcome this limitation are increasingly being developed. For beta-alaninol systems, including 3-m-tolyl-beta-alaninol, methods that incorporate an in-situ racemization of the unwanted enantiomer are particularly attractive as they can theoretically lead to a 100% yield of the desired enantiomer.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the enzymatic or chemical kinetic resolution of a racemic mixture with the continuous in-situ racemization of the slower-reacting enantiomer. nih.govnih.gov This concurrent process allows for the conversion of the entire racemic starting material into a single enantiomer of the product, thus achieving a theoretical yield of up to 100%. nih.gov

The application of DKR to amino alcohols typically involves a chemoenzymatic approach. A lipase (B570770) is often employed as the biocatalyst for the enantioselective acylation of one of the enantiomers of the amino alcohol. nih.gov Simultaneously, a transition metal catalyst is used to facilitate the racemization of the unreacted amino alcohol enantiomer. nih.govacs.org For beta-alaninol systems, this process would involve the selective acylation of either the (R)- or (S)-enantiomer, while the remaining enantiomer is continuously racemized, feeding back into the kinetic resolution cycle.

A common combination for the DKR of alcohols and amino alcohols is the use of a lipase, such as Candida antarctica lipase B (CALB), for the kinetic resolution step, and a ruthenium-based catalyst for the racemization. nih.govacs.org The compatibility of the enzyme and the metal catalyst under the same reaction conditions is crucial for the success of the DKR process. acs.org Research on the DKR of beta-azido alcohols has shown that enzymatic resolution in conjunction with ruthenium-catalyzed alcohol isomerization can lead to enantiomerically pure acetates with high enantiomeric excess (up to 99%) and conversions (up to 98%). nih.gov These beta-azido alcohols are direct precursors to beta-amino alcohols, demonstrating the applicability of this methodology to the beta-alaninol framework.

The following table summarizes representative results for the dynamic kinetic resolution of substrates structurally related to beta-alaninols, illustrating the high efficiency of this technique.

| Substrate | Enzyme | Racemization Catalyst | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |

| Racemic beta-azido alcohols | Lipase | Ruthenium complex | Enantiopure acetates | up to 98 | up to 99 | nih.gov |

| Racemic primary benzylic amines | Novozyme-435 | Pd0-AmP-MCF | (R)-amides | High | Excellent | acs.org |

| Racemic 1-phenylethylamine | Amano Lipase PS-C1 | Pd0-AmP-MCF | (R)-amide | High | Excellent | acs.org |

While specific studies on the DKR of this compound are not extensively reported, the successful application of this methodology to a wide range of amino alcohols and their precursors strongly suggests its feasibility for this target molecule. The key would be the optimization of the enzyme, the racemization catalyst, the acyl donor, and the reaction solvent to achieve both high enantioselectivity and efficient racemization.

Crystallization-Induced Asymmetric Transformation

Crystallization-induced asymmetric transformation (CIAT) is another potent method for obtaining a single enantiomer from a racemic mixture with a theoretical yield of 100%. This technique is applicable to racemic compounds that can form diastereomeric salts with a chiral resolving agent and where the diastereomers can epimerize in solution. The process relies on the selective crystallization of one diastereomer from a solution where the two diastereomers are in equilibrium. As one diastereomer crystallizes, the equilibrium in the solution is disturbed, and the dissolved diastereomer epimerizes to replenish the crystallizing diastereomer, eventually leading to the conversion of the entire mixture into a single solid diastereomer.

For the resolution of a racemic beta-alaninol like 3-m-tolyl-beta-alaninol, which is a basic compound, a chiral acid would be used as the resolving agent. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and their derivatives. The process would involve the following steps:

Formation of diastereomeric salts by reacting the racemic beta-alaninol with a single enantiomer of a chiral acid in a suitable solvent.

Establishment of an equilibrium between the two diastereomeric salts in the solution phase. This epimerization is often facilitated by the presence of a base or by heating.

Selective crystallization of the less soluble diastereomeric salt. The conditions (solvent, temperature) are chosen to ensure that one diastereomer has a significantly lower solubility than the other.

As one diastereomer crystallizes, the equilibrium in the solution shifts, causing the more soluble diastereomer to convert into the less soluble one, which then also crystallizes.

After the transformation is complete, the solid diastereomeric salt is isolated by filtration and the chiral resolving agent is removed to yield the enantiomerically pure beta-alaninol.

This method has been successfully applied to the resolution of various amino acids and their derivatives. The key to a successful CIAT process is finding the right combination of resolving agent, solvent, and conditions that allow for both efficient racemization in the liquid phase and selective crystallization of one diastereomer.

The table below provides examples of resolutions that operate on principles similar to CIAT, highlighting the potential for high yields and optical purity.

| Racemic Compound | Resolving Agent | Key Principle | Product | Yield | Optical Purity | Reference |

| Racemic biaryl substrates | Tripeptide-derived catalyst | Atropisomer-selective bromination (DKR) | Chiral non-racemic biaryls | 65-87% | >95:5 e.r. | nih.gov |

| Racemic internal allenes | Rhodium catalyst | Dynamic kinetic resolution | N-allylated triazoles and tetrazoles | up to 96% | up to 97% ee | mdpi.com |

The application of CIAT to this compound would require experimental screening to identify the optimal chiral acid and crystallization conditions. However, the principles of this technique suggest that it is a highly promising strategy for the large-scale production of this and other enantiomerically pure beta-alaninols.

Advanced Characterization and Analytical Methods in Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure of (r)-3-m-Tolyl-beta-alaninol, providing detailed information about its atomic composition, connectivity, and functional groups. Since spectroscopic methods like NMR, IR, and MS are insensitive to chirality (unless a chiral auxiliary is used), the data presented for the racemic mixture, 3-m-Tolyl-DL-β-alaninol, is representative for the structural confirmation of the (r)-enantiomer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy identifies the different types of protons (hydrogen atoms) in the molecule based on their unique electronic environments. For this compound, the spectrum would show distinct signals corresponding to the aromatic protons on the tolyl group, the methyl protons of the tolyl group, and the protons of the propanol (B110389) backbone, including the methine (CH), methylene (B1212753) (CH₂), and alcohol (OH) and amine (NH₂) protons. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration (number of protons) of each signal are key to assigning them to specific positions in the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for the 3-m-Tolyl-beta-alaninol Structure (Note: This table is a generalized representation based on typical chemical shifts for similar structural motifs, as specific experimental data for this exact compound is not publicly available.)

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic protons (Ar-H) | ~7.0 - 7.3 | Multiplet (m) |

| ¹H | Methine proton (CH-N) | ~4.0 - 4.3 | Multiplet (m) |

| ¹H | Methylene protons (CH₂-O) | ~3.6 - 3.8 | Multiplet (m) |

| ¹H | Methyl protons (Ar-CH₃) | ~2.3 | Singlet (s) |

| ¹H | Methylene protons (CH₂-C) | ~1.8 - 2.0 | Multiplet (m) |

| ¹³C | Aromatic carbons (Ar-C) | ~120 - 145 | - |

| ¹³C | Methylene carbon (C-O) | ~60 - 65 | - |

| ¹³C | Methine carbon (C-N) | ~50 - 55 | - |

| ¹³C | Methylene carbon (C-C) | ~40 - 45 | - |

| ¹³C | Methyl carbon (Ar-CH₃) | ~21 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Table 2: Key IR Absorption Bands for 3-m-Tolyl-beta-alaninol

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, broad | 3200 - 3600 |

| N-H (Amine) | Stretching, medium | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

The broad band in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl (-OH) group, while the N-H stretching of the primary amine group typically appears in a similar region. The presence of sharp peaks around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ confirms the existence of aromatic and aliphatic C-H bonds, respectively.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 3-m-Tolyl-DL-β-alaninol, which has a molecular formula of C₁₀H₁₅NO, the expected molecular weight is approximately 165.23 g/mol .

Electrospray Ionization (ESI) is a soft ionization technique often used for polar molecules like amino alcohols, which minimizes fragmentation and typically shows a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 166.24.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for determining the absolute configuration of chiral molecules like this compound. This method measures the differential absorption of left- and right-circularly polarized light by a chiral sample. Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra.

To confirm the 'R' configuration, the experimental CD spectrum of the synthesized sample would be compared to the spectrum of a known standard or to a spectrum predicted by theoretical (ab initio) calculations. A positive or negative Cotton effect at specific wavelengths in the CD spectrum is characteristic of a particular spatial arrangement of the chromophores relative to the chiral center. Achiral probes, such as lanthanide tris(β-diketonates), can also be used; these probes form complexes with the amino alcohol, and the resulting complex exhibits an induced CD signal that reflects the chirality of the guest molecule. This allows for the assignment of stereochemistry even when the chiral molecule itself lacks a strong chromophore.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is used to separate, identify, and quantify the components of a mixture. For chiral compounds, specialized chromatographic techniques are required to separate the enantiomers and determine the purity of the desired stereoisomer.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound. This technique employs a chiral stationary phase (CSP) that interacts differently with the (r) and (s) enantiomers, leading to different retention times and thus their separation.

For the analysis of this compound, a sample would be injected into an HPLC system equipped with a suitable CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs are commonly and successfully used for the separation of polar and ionic compounds like amino alcohols.

The resulting chromatogram would show two distinct peaks, one for the (r)-enantiomer and one for the (s)-enantiomer. The enantiomeric excess is calculated from the relative areas of these two peaks using the formula:

e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100

An enantiomerically pure sample of this compound would ideally show only a single peak corresponding to the (r)-enantiomer. This analysis confirms both the chemical purity and the stereochemical integrity of the compound.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful technique for the enantioselective separation of volatile compounds. uni-muenchen.de This method is particularly effective for the analysis of chiral molecules such as β-amino alcohols after appropriate derivatization to increase their volatility. researchgate.net The underlying principle of separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. azom.com The differing thermodynamic stabilities of these complexes lead to different retention times, allowing for their separation and quantification. uni-muenchen.de

For the separation of β-alanine analogues, CSPs like Chirasil-Val have been successfully employed. nih.govcapes.gov.br Analytes are typically derivatized, for instance, to their N-trifluoroacetyl isopropyl esters, to make them suitable for GC analysis. nih.govcapes.gov.br The efficiency of GC, coupled with sensitive detection methods like mass spectrometry (GC-MS), allows for the unambiguous identification and trace-level detection of enantiomers. uni-muenchen.de

Commonly used CSPs for chiral GC are based on cyclodextrins. gcms.cz Derivatized cyclodextrins, such as permethylated β-cyclodextrin mixed with a liquid stationary phase, can separate a wide range of enantiomers. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative can significantly influence the enantiomeric resolution for different classes of compounds. gcms.cz

Table 1: Key Aspects of Chiral GC for β-Alanine Analogues

| Parameter | Description | Reference |

| Technique | Gas Chromatography (GC) with a Chiral Stationary Phase (CSP). | nih.govcapes.gov.br |

| Principle | Formation of transient diastereomeric complexes between enantiomers and the CSP. | azom.com |

| Derivatization | Often required to increase volatility (e.g., N-trifluoroacetyl isopropyl esters). | nih.govcapes.gov.br |

| Common CSPs | Chirasil-Val, derivatized cyclodextrins. | nih.govcapes.gov.brgcms.cz |

| Advantages | High efficiency, sensitivity, and rapid analysis times. | uni-muenchen.de |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical fluid chromatography (SFC) has emerged as a highly effective technique for the chiral separation of pharmaceuticals and other bioactive molecules. nih.gov SFC offers several advantages over traditional high-performance liquid chromatography (HPLC), including higher efficiency, shorter analysis times, and reduced use of toxic organic solvents. chromatographyonline.comresearchgate.net The mobile phase in SFC typically consists of supercritical carbon dioxide, often with a small amount of an organic modifier like methanol (B129727) or isopropanol. nih.gov

The enantioseparation in SFC is achieved using chiral stationary phases (CSPs), with polysaccharide-based phases being the most widely used due to their broad applicability and robustness. chromatographyonline.commdpi.com Columns such as Chiralpak AD and AS, and Chiralcel OD and OJ are commonly employed in screening strategies for chiral separations. nih.gov For β-amino alcohols and related compounds, SFC has demonstrated a high success rate in achieving enantiomeric resolution. nih.govnih.gov

The selection of the appropriate CSP and organic modifier is crucial for successful separation. mdpi.com The interactions between the analyte, the chiral selector, and the mobile phase govern the separation process. Increased concentrations of chiral mobile phase additives can also enhance retention and enantioselectivity. nih.gov

Table 2: Overview of Chiral SFC for Enantiomeric Separation

| Feature | Description | Reference |

| Technique | Supercritical Fluid Chromatography (SFC). | nih.gov |

| Mobile Phase | Supercritical CO2 with an organic modifier (e.g., methanol, isopropanol). | nih.gov |

| Stationary Phases | Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel). | chromatographyonline.commdpi.com |

| Advantages | High throughput, reduced solvent consumption, faster analysis than HPLC. | chromatographyonline.comresearchgate.net |

| Success Rate | High success rates (often >95%) in resolving chiral molecules in drug discovery. | nih.gov |

Applications in Asymmetric Organic Synthesis

Intermediate in Pharmaceutical and Agrochemical Synthesis

(r)-3-m-Tolyl-beta-alaninol is a chiral amino alcohol that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its stereochemistry and functional groups, an amino group and a hydroxyl group on a tolyl-substituted propane backbone, make it a versatile building block in asymmetric organic synthesis. While its direct application in the synthesis of beta-lactam antibiotics and specific drug candidates like Ramipril analogs is not extensively documented in publicly available research, its structural motifs are found in various biologically active molecules. Its primary utility lies in its ability to introduce chirality and specific spatial arrangements into larger molecules, which is a critical aspect of modern drug design and discovery.

Building Block for Peptides and Peptidomimetics

The most direct and well-supported application of β-amino acid derivatives like this compound is in the synthesis of peptides and peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation, better oral bioavailability, and enhanced receptor affinity and selectivity.

β-amino acids and their alcohol derivatives are valuable building blocks for peptidomimetics because they can induce specific secondary structures, such as helices and turns, in peptide chains. The incorporation of a β-amino acid introduces an extra carbon atom into the peptide backbone, which can alter the conformational preferences of the molecule and make it resistant to proteases that typically cleave α-amino acid peptide bonds.

This compound, as a chiral β-amino alcohol, can be incorporated into peptide sequences to create peptidomimetics with defined three-dimensional structures. The tolyl group can engage in hydrophobic interactions with biological targets, and the stereochemistry at the chiral center can be crucial for specific binding. The hydroxyl group can also be a site for further modification or can participate in hydrogen bonding interactions.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Potential

Elucidating Stereochemical Influence on Biological Activity

The stereochemistry of a molecule is a critical determinant of its interaction with biological targets. In the case of 3-m-tolyl-beta-alaninol, the (R)-enantiomer has been a primary focus of research. The specific three-dimensional arrangement of the amino and hydroxyl groups, dictated by the (R)-configuration at the chiral center, significantly influences its binding affinity and efficacy at various receptors and enzymes. This stereochemical preference underscores the importance of chiral synthesis and separation in the development of bioactive compounds derived from this scaffold.

Modifications of the m-Tolyl Moiety and Beta-Alaninol Backbone

SAR studies have delved into the impact of altering both the aromatic and the aliphatic portions of the (r)-3-m-tolyl-beta-alaninol molecule.

Modifications of the m-Tolyl Moiety: The m-tolyl group, with its methyl substituent at the meta position of the phenyl ring, plays a crucial role in the molecule's interaction with its biological targets. Research has shown that the position and nature of substituents on this aromatic ring can dramatically alter biological activity. For instance, moving the methyl group to the para position to create (R)-3-p-tolyl-beta-alaninol can lead to different pharmacological profiles. sigmaaldrich.com Furthermore, introducing other substituents or replacing the phenyl ring with different heterocyclic systems are common strategies to explore new chemical space and optimize activity.

Modifications of the Beta-Alaninol Backbone: The beta-alaninol backbone provides a flexible and versatile framework for chemical modification. Alterations to this part of the molecule can influence its pharmacokinetic properties, such as solubility and metabolic stability, as well as its pharmacodynamic interactions. Key modifications include:

Protection and Derivatization of Functional Groups: The amino and hydroxyl groups of the beta-alaninol backbone are reactive sites that can be readily modified. For example, the synthesis of Boc-protected derivatives is a common step in creating more complex molecules. mdpi.com

Incorporation into Peptides: The beta-alanine (B559535) component can be incorporated into peptide chains, influencing their conformational properties and biological activity. nih.gov

Cyclization: Creating cyclic structures from the beta-alaninol backbone can constrain the molecule's conformation, potentially leading to increased receptor selectivity and potency.

Design of Novel Bioactive Derivatives

The insights gained from SAR studies have enabled the rational design of a diverse array of bioactive derivatives based on the this compound scaffold. These derivatives have shown promise in several therapeutic areas.

Carbonic Anhydrase II Inhibitors: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. tocris.com The design of selective inhibitors for specific CA isoforms is a significant area of research. nih.gov Derivatives of 3-phenyl-β-alanine have been synthesized and shown to exhibit inhibitory activity against Carbonic Anhydrase II (CA-II), an enzyme implicated in conditions like glaucoma and certain cancers. mdpi.com These compounds often work by interacting with the zinc ion in the enzyme's active site. nih.govplos.org

β-Glucosidase Inhibitors: β-Glucosidase is an enzyme involved in the breakdown of complex carbohydrates. Inhibitors of this enzyme have potential applications in the management of diabetes. Research has explored various compounds as reversible inhibitors of β-glucosidase, with a focus on understanding the structure-activity relationships that govern their binding affinity. nih.govnih.gov

Adenosine (B11128) Receptor Ligands: Adenosine receptors are G protein-coupled receptors that play crucial roles in various physiological processes. nih.gov The development of selective antagonists for the A3 adenosine receptor is an active area of research for potential therapeutic applications in conditions like glaucoma and cancer. nih.govrsc.org

Glycine Receptor Ligands: Glycine receptors (GlyRs) are important targets for modulating neuronal inhibition in the central nervous system. nih.gov Studies have shown that specific GlyR subunits, such as α3, are involved in mediating pain and inflammation, making them attractive targets for novel analgesics. nih.gov

GABA Receptor Modulators: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain. wustl.edu Positive allosteric modulators (PAMs) of GABAA receptors can enhance the effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. nih.govwikipedia.org Research has explored novel compounds, including those with a similar backbone to beta-alaninol, for their modulatory effects on GABAA receptors. nih.govfrontiersin.org

The search for new antimicrobial and antitubercular agents is a critical area of medicinal chemistry. Derivatives of beta-alanine have been investigated for their potential to inhibit bacterial growth. For example, peptides containing β-chloro-L-alanine have demonstrated broad-spectrum antibacterial activity. nih.gov

The development of novel antifungal and antiviral agents is of significant importance. While direct studies on this compound in this context are limited, the broader class of beta-amino alcohols and their derivatives represents a potential starting point for the design of new compounds with antifungal and antiviral properties. The structural features of these molecules can be adapted to target specific viral or fungal proteins.

Analgesic and Anti-inflammatory Properties

While direct studies on the analgesic and anti-inflammatory properties of this compound are not extensively available in publicly accessible literature, the broader class of β-amino alcohols and their derivatives has been investigated for these activities. Research into structurally related compounds suggests potential mechanisms and activities that could be relevant for this compound.

β-Amino alcohol derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway. acs.orgnih.govnih.gov TLR4 is a key receptor in the innate immune system that, when activated by lipopolysaccharides (LPS), triggers a cascade of pro-inflammatory signaling. nih.govnih.gov The inhibition of this pathway by certain β-amino alcohol derivatives has been shown to suppress the inflammatory response in cellular models. nih.gov This suggests that this compound, as a β-amino alcohol, could potentially exert anti-inflammatory effects by modulating TLR4-mediated inflammation.

The general structure of β-amino alcohols has been recognized as a versatile scaffold in the development of biologically active compounds. researchgate.net For instance, the conjugation of the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) with β-alanine and amino alcohols resulted in hydrogels with significant anti-inflammatory responses, comparable to the parent drug. nih.gov This indicates that the β-amino alcohol motif can be a component of effective anti-inflammatory agents.

Furthermore, some β-amino alcohol derivatives have been investigated for their analgesic properties. researchgate.net The structural features, including the aryl group and the amino alcohol moiety, are common in various pharmacologically active compounds. For example, derivatives of 3-phenyl-β-alanine have been explored for a range of biological activities. mdpi.comnih.gov

Although specific data for this compound is lacking, the following table summarizes the anti-inflammatory activity of representative β-amino alcohol derivatives from a study on TLR4 inhibition, providing context for the potential of this chemical class.

| Compound/Derivative | Target | In Vitro Activity (IC₅₀) | Model System |

| β-Amino Alcohol Derivative 1 | TLR4 Signaling | Micromolar Potency | Macrophage Cell Line |

| β-Amino Alcohol Derivative 2 | TLR4 Signaling | Micromolar Potency | Macrophage Cell Line |

This table is illustrative and based on findings for the general class of β-amino alcohol derivatives, not this compound itself. The specific derivatives are not named as the focus is on the class of compounds.

Prodrug Strategies and Bioconjugation

The chemical structure of this compound, featuring a primary amine (-NH₂) and a primary alcohol (-OH) group, offers two key functional handles for the implementation of prodrug strategies and for bioconjugation. These approaches can be employed to modify the physicochemical properties, pharmacokinetics, and targeting of the molecule.

Prodrug Strategies:

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. For a compound like this compound, both the amino and alcohol groups can be temporarily masked.

Ester-Based Prodrugs: The primary alcohol can be esterified with various promoieties, such as amino acids, to enhance water solubility or to target specific transporters. nih.govnih.gov Amino acid ester prodrugs can improve the hydrophilicity of a molecule and may be designed to be cleaved by esterases present in the body, releasing the active parent compound. nih.gov

Carbamate-Based Prodrugs: The primary amine can be converted into a carbamate. This modification can alter the lipophilicity and membrane permeability of the molecule.

Amide-Based Prodrugs: The amino group can also be acylated to form an amide linkage with a promoiety. This is a common strategy to mask the basicity of the amine and influence its absorption and distribution. nih.gov

The following table outlines potential prodrug strategies for this compound based on its functional groups.

| Functional Group | Prodrug Linkage | Potential Promoieties | Purpose |

| Primary Alcohol | Ester | Amino Acids, PEG | Improve solubility, Target transporters |

| Primary Amine | Carbamate | Various lipophilic groups | Modify lipophilicity |

| Primary Amine | Amide | Fatty acids, Amino acids | Mask basicity, Alter absorption |

Bioconjugation:

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. The primary amine and alcohol groups of this compound are suitable for various bioconjugation reactions.

Amine-Reactive Chemistries: The primary amine is a nucleophilic functional group that can react with a variety of electrophilic reagents. A common strategy involves the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds. thermofisher.com This allows for the conjugation of this compound to proteins, peptides, or other macromolecules.

Alcohol-Reactive Chemistries: While less common than amine-reactive chemistries, the primary alcohol can be targeted for conjugation. For example, it can be activated to form a leaving group for subsequent nucleophilic substitution or can be used in esterification reactions.

Click Chemistry: Modern bioconjugation often utilizes "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov To employ this method, this compound would first need to be functionalized with either an azide (B81097) or an alkyne group. This would then allow for its efficient and specific conjugation to a molecule containing the complementary reactive partner. nih.gov

The table below summarizes potential bioconjugation strategies for this compound.

| Functional Group | Conjugation Chemistry | Reactive Partner | Resulting Linkage |

| Primary Amine | NHS Ester Chemistry | NHS Ester | Amide |

| Primary Amine | Reductive Amination | Aldehyde/Ketone | Secondary Amine |

| Primary Alcohol | Esterification | Carboxylic Acid | Ester |

| Modified Compound | Click Chemistry (CuAAC) | Alkyne or Azide | Triazole |

Computational Chemistry and in Silico Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug design for predicting the interaction between a ligand and its protein target. While direct molecular docking studies on the intermediate (r)-3-m-Tolyl-beta-alaninol are not extensively documented, the analysis of its final product, Mirabegron, with the β3-adrenergic receptor (β3-AR) provides critical insights into the role of the structural motifs derived from the alaninol intermediate.

Mirabegron acts as a selective agonist for the β3-adrenergic receptor, which is predominantly found in the detrusor muscle of the bladder. droracle.ainih.gov Activation of this receptor leads to smooth muscle relaxation and an increase in bladder capacity. droracle.airhochistj.org Molecular docking simulations and structural biology studies of Mirabegron have elucidated its binding within the orthosteric site of the β3-AR.

Studies have identified key hydrogen bond interactions between Mirabegron and specific amino acid residues in the receptor. For instance, the hydroxyl and amine groups of the ethanolamine (B43304) core of Mirabegron, which are structurally related to the core of this compound, are crucial for anchoring the ligand in the binding pocket. Docking studies have shown hydrogen bonds forming between the drug and residues such as Asp126 and Asn341 at the orthosteric site. nih.gov Further interactions at an extracellular site (exosite) with residues like Phe207 and Cys205 have also been observed. nih.gov The tolyl group, originating from the intermediate, contributes to hydrophobic interactions within a specific pocket of the receptor, which is a common feature for achieving selectivity among β-adrenergic receptor subtypes. nih.gov The arrangement of these interactions orients the molecule for effective receptor activation. nih.gov

Computational models are frequently used to predict the binding affinity (often expressed as Ki, Kd, or IC50 values) of ligands to their targets. These predictions are based on scoring functions that calculate the free energy of binding. For the β3-AR, agonists are evaluated based on their potency (EC50) and efficacy. While specific binding affinity predictions for this compound are not available, studies on Mirabegron and other β3-agonists demonstrate the utility of these methods. For example, a study on a series of aryloxypropanolamine β3-agonists developed models that successfully predicted pEC50 values, with the best-designed compound having a predicted pEC50 of 8.561. nih.gov Such models help in optimizing lead compounds to enhance their binding affinity and potency. The structural features of this compound are integral to achieving the high affinity observed in the final Mirabegron molecule.

Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, particularly atoms, molecules, and the condensed phases.

DFT is a powerful tool for determining the stable conformations of flexible molecules like this compound. By calculating the potential energy surface as a function of rotatable bonds (dihedral angles), researchers can identify low-energy, stable conformers. nih.gov For molecules with multiple rotatable bonds, this analysis is crucial for understanding their three-dimensional shape, which in turn governs their interaction with biological targets. nih.gov

A study using microcrystal electron diffraction (MicroED) on Mirabegron revealed two distinct conformers co-existing in the crystal lattice, differing primarily by the rotation around a C-C bond in the aliphatic chain. nih.gov Such conformational flexibility is inherent to the this compound structure. DFT calculations can be used to explore the full conformational space, including the rotation around the C-C bonds and the orientation of the tolyl and amino alcohol groups, to predict the most stable geometries in different environments (gas phase or solution). nih.govresearchgate.net These studies help in understanding how the molecule might present itself to a catalytic enzyme or a biological receptor.

| Computational Method | Application | Key Findings Reference |

| Microcrystal Electron Diffraction (MicroED) | Determination of Mirabegron's solid-state structure | Revealed two distinct conformers (trans and cis) packed in a "head-to-tail" arrangement. nih.gov |

| Density Functional Theory (DFT) | Conformational analysis of dipeptides | Identified stable conformers by calculating the potential energy hypersurface based on dihedral angles. nih.gov |

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful complement to experimental characterization. nih.gov

NMR Spectroscopy: DFT can compute Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical spectra can be compared with experimental data to confirm the structure and conformation of a synthesized molecule like this compound. nih.gov

IR Spectroscopy: Infrared (IR) spectra are determined by the vibrational modes of a molecule. DFT can calculate these vibrational frequencies. The predicted IR spectrum helps in the assignment of experimental absorption bands to specific functional group vibrations, such as the O-H stretch of the alcohol, the N-H bends of the amine, and aromatic C-H stretches of the tolyl group. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and thus the UV-Visible absorption spectrum. nih.govnih.gov This can provide information on the electronic structure, including the π-system of the tolyl ring in this compound.

While specific DFT spectroscopic predictions for this compound are not prominent in the literature, the methodology has been successfully applied to similar amino acids like phenylalanine and tyrosine, showing excellent agreement between computed and experimental spectra. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For drug discovery, QSAR is used to predict the activity of new compounds and to guide the synthesis of molecules with improved potency and selectivity.

In the context of β3-adrenergic receptor agonists, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been particularly valuable. nih.govnih.gov These studies build a model based on a training set of molecules with known activities. The model then generates 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic charge, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity.

Although this compound is an intermediate, its structural components are essential for the activity of the final agonists. QSAR studies on phenylethanolamines and aryloxypropanolamines have highlighted the importance of specific structural features for β3-AR selectivity. nih.govnih.gov For example, these models often show that bulky substituents on or near the aromatic ring (like the tolyl group) are favorable for β3 selectivity. nih.gov A 3D-QSAR study on aryloxypropanolamine agonists for the human β3-AR yielded robust models (CoMFA r²_test = 0.865; CoMSIA r²_test = 0.918) that were used to design new compounds with high predicted activity. nih.gov Such studies underscore the principles that make this compound a valuable building block for potent and selective β3-AR agonists.

| QSAR Model | Application | Statistical Significance (r²_test) |

| CoMFA | 3D-QSAR for selective aryloxypropanolamine β3-AR agonists | 0.865 nih.gov |

| CoMSIA | 3D-QSAR for selective aryloxypropanolamine β3-AR agonists | 0.918 nih.gov |

| CoMFA | 3D-QSAR for tryptamine-based β3-AR agonists | 0.558 (cross-validated r²) nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. researchgate.net This technique calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a detailed view of conformational changes and intermolecular interactions. rsc.org For this compound, MD simulations can be employed to understand its stability and flexibility, as well as its interaction with potential biological targets such as proteins or enzymes. researchgate.net

The interaction energy between this compound and a target protein can also be calculated, often decomposed into electrostatic (Coulomb) and van der Waals (Lennard-Jones) components. researchgate.net These energy terms help to identify the key residues involved in binding and the nature of the forces driving the interaction. researchgate.net

| Simulation Parameter | Description | Potential Application for this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determining the conformational energy and intermolecular interactions of this compound. |

| Solvent Model | Explicit or implicit representation of the solvent (e.g., water) surrounding the molecule. | Simulating the behavior of this compound in a biologically relevant aqueous environment. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Observing the dynamic stability and conformational changes of this compound over a meaningful timescale. |

| Temperature & Pressure | Controlled parameters to mimic physiological conditions. | Ensuring the simulation reflects the conditions within a biological system. |

| RMSD Analysis | Root Mean Square Deviation analysis to assess structural stability. researchgate.net | Monitoring the stability of this compound when bound to a hypothetical target protein. researchgate.net |

| RMSF Analysis | Root Mean Square Fluctuation analysis to identify flexible regions. researchgate.net | Identifying flexible parts of this compound or its binding partner that may be important for its activity. researchgate.net |

| Interaction Energy | Calculation of the binding energy between the ligand and its target. | Quantifying the strength of the interaction between this compound and a potential biological target. |

Virtual High-Throughput Screening (HTS) and Ligand-Based Design

Virtual High-Throughput Screening (vHTS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. creative-biolabs.com This method is a cost-effective and time-efficient alternative to experimental HTS. sygnaturediscovery.comlabmanager.com When the three-dimensional structure of the target is unknown, ligand-based drug design approaches are particularly valuable. fiveable.meiaanalysis.com These methods rely on the knowledge of other molecules that bind to the biological target of interest. nih.gov

One of the primary ligand-based methods is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. nih.gov By analyzing a set of known active compounds, a pharmacophore model can be developed and used as a 3D query to screen virtual compound databases. fiveable.menih.gov

Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based technique. QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activities. nih.gov These models can be used to predict the activity of new, untested compounds. iaanalysis.com

For a molecule like this compound, it could serve as a starting point or a "seed" molecule for a virtual screening campaign. Its chemical structure could be used to generate a pharmacophore model or to search for similar compounds in a database. The goal would be to identify novel compounds with potentially improved potency or other desirable properties.

| Screening Parameter | Description | Relevance to this compound |

| Compound Library | A large database of chemical structures, which can range from commercially available compounds to virtual molecules. sygnaturediscovery.com | A library would be screened to find molecules with similar features to this compound or that fit a derived pharmacophore model. |

| Pharmacophore Model | A 3D arrangement of essential molecular features for biological activity. nih.govnih.gov | A pharmacophore could be built based on the structure of this compound and other known active molecules. |

| Docking Score | A predicted binding affinity or score calculated by a molecular docking program. | Compounds from the library would be docked into a hypothetical target, and their scores would be compared to that of this compound. |

| Similarity Search | A method to find molecules with similar chemical structures or properties. | Identifying analogs of this compound that may have enhanced activity or better pharmacokinetic profiles. |

| QSAR Model | A mathematical model that relates chemical structure to biological activity. nih.gov | A QSAR model could be developed to predict the activity of derivatives of this compound. |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

In the process of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction models have become essential tools for filtering out compounds with poor pharmacokinetic profiles at an early stage, thus reducing the high attrition rates in drug development. researchgate.netopenagrar.de

These predictive models use the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters. For this compound, these predictions can provide valuable insights into its potential as an orally bioavailable drug.

Drug-likeness is another critical concept, often assessed using a set of rules or filters that evaluate a compound's structural properties. niper.ac.in These rules are derived from the analysis of successful oral drugs and help to identify compounds with a higher probability of becoming a drug. Some of the most well-known rules include Lipinski's Rule of Five, the Ghose Filter, and Veber's Rule. researchgate.netnih.govchemrevlett.com These guidelines consider properties such as molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. researchgate.netnih.gov

| ADME/Drug-Likeness Parameter | Description | Predicted Value/Assessment for a Compound Like this compound |

| Molecular Weight (MW) | The mass of a molecule. Generally, lower molecular weight is preferred for better absorption. | Would be calculated based on its chemical formula (C10H15NO). |

| logP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating the compound's lipophilicity. | A key parameter for predicting membrane permeability and solubility. |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (e.g., O, N). | Counted from the structure of this compound. Important for receptor binding and solubility. |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (e.g., O, N) with lone pairs. | Counted from the structure of this compound. Influences solubility and binding. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation, influencing conformational flexibility and bioavailability. | A lower number is generally associated with better oral bioavailability. nih.gov |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. nih.gov | Assesses if the compound's MW, logP, HBD, and HBA fall within acceptable ranges. |

| Bioavailability Score | A score that predicts the likelihood of a compound having good oral bioavailability. | An integrated assessment based on multiple physicochemical properties. |

Biological Activity Mechanisms and Pharmacological Research

Investigation of Cellular and Molecular Targets

Direct cellular and molecular targets of (r)-3-m-Tolyl-beta-alaninol have not been identified. However, based on its structure as a β-alanine derivative, potential targets could be inferred. β-alanine itself is a non-proteinogenic amino acid that serves as a precursor to carnosine, a dipeptide with numerous physiological roles. Therefore, enzymes and transporters involved in the β-alanine and carnosine metabolic pathways are plausible, albeit unconfirmed, targets for this compound.

Cancer development is understood as a multi-step process, and each stage presents potential targets for preventative chemical agents. The investigation of molecular and cellular mechanisms has shed light on the signal transduction pathways that are activated by tumor promoters. nih.gov A key focus in cancer prevention and treatment is the identification of specific cancer-related genes, signaling proteins, and transcription factors that can be targeted. nih.gov

The neurotoxic non-proteinogenic amino acid β-N-methylamino-l-alanine (BMAA) has been studied for its role in neurodegenerative disorders. Research on BMAA has focused on various molecular targets to understand its toxic effects on neuronal cells, particularly motoneurons. nih.gov

Receptor Binding and Activation/Inhibition Profiles

There is no available data on the receptor binding and activation or inhibition profiles of this compound. As a structural analog of β-alanine, it is conceivable that it might interact with receptors that recognize β-alanine or structurally similar molecules, such as certain GABA receptors, although this is purely speculative. The class of β-amino alcohols has been investigated for their potential as chiral ligands in asymmetric catalysis, suggesting they can interact with specific binding pockets. alfa-chemistry.comwestlake.edu.cn

The interaction of alcohols with brain proteins is complex due to their low-affinity interactions. nih.gov However, research has identified alcohol-binding sites on various proteins, including ion channels and protein kinases. nih.gov These interactions can either facilitate or stabilize transitions in the protein's state, acting as a "molecular lubricant". nih.gov Some receptors show specificity in their interactions with different alcohols. nih.gov

Enzyme Kinetics and Inhibition Mechanisms

Specific enzyme inhibition or kinetic data for this compound is not documented. However, studies on β-alanine analogues have shown that they can inhibit carnosine synthetase, the enzyme responsible for carnosine synthesis. nih.gov For instance, 3-aminopropanesulfonic acid acts as a competitive inhibitor with respect to β-alanine, while 5-aminovaleric acid is a non-competitive inhibitor. nih.gov It is plausible that this compound could also act as an inhibitor of this or other enzymes involved in amino acid metabolism.

The study of enzyme kinetics is crucial for understanding the mechanism of action of enzyme inhibitors. Different types of inhibitors will alter the kinetic parameters of an enzyme in distinct ways. For example, β-cyano-D-alanine has been shown to be an efficient suicide substrate for D-amino acid transaminase. nih.gov Furthermore, some non-proteinogenic amino acids like β-N-methylamino-l-alanine (BMAA) can act as competitive inhibitors of enzymes such as alanyl-tRNA synthetase (AlaRS). researchgate.net The class of β-amino alcohols has also been explored for their potential as enzyme inhibitors, for example, as inhibitors of acetylcholinesterase. researchgate.net

Pathway Modulation and Downstream Effects (e.g., BDNF, Carnosine Pathways for Cognition)

Direct evidence for the modulation of any signaling pathway by this compound is absent. However, based on its structural relationship to β-alanine, its potential effects on the carnosine and Brain-Derived Neurotrophic Factor (BDNF) pathways can be hypothesized.

Carnosine Pathway: β-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine). nih.govnih.gov Supplementation with β-alanine has been shown to increase muscle carnosine content, which has several downstream effects, including pH buffering during exercise and antioxidant activities. nih.govnih.govresearchgate.net If this compound were to interact with the carnosine synthesis pathway, it could either promote or inhibit the production of carnosine, leading to various physiological outcomes. Some studies have shown that β-alanine analogues can inhibit carnosine synthetase. nih.gov

BDNF Pathway: Brain-Derived Neurotrophic Factor (BDNF) is a key molecule involved in neuronal survival, synaptic plasticity, and cognitive function. nih.gov Some research suggests that β-alanine supplementation may increase BDNF expression, potentially improving cognitive function and mitigating anxiety and depression. nih.govresearchgate.net A study on recreationally-active males, however, found that high-dose, short-duration β-alanine supplementation did not affect circulating BDNF levels. nih.govtau.ac.il Another study found that combining β-alanine supplementation with high-intensity interval training did not increase serum BDNF. examine.com Therefore, the potential for this compound to modulate the BDNF pathway remains an open area for investigation.

| Pathway | Potential Effect of β-alanine Analogs | Downstream Consequences |

| Carnosine Synthesis | Inhibition of carnosine synthetase. nih.gov | Altered intracellular carnosine levels, potentially impacting muscle buffering capacity and antioxidant defenses. |

| BDNF Signaling | Increased BDNF expression (based on β-alanine studies). nih.govresearchgate.net | Potential modulation of neuronal survival, synaptic plasticity, and cognitive processes. |

Antioxidant and Chelating Properties

The direct antioxidant and chelating properties of this compound have not been evaluated. However, the parent molecule, β-alanine, contributes to antioxidant defense through its role as a precursor to carnosine. Carnosine has demonstrated significant antioxidant activity by scavenging reactive oxygen species (ROS) and chelating metal ions. nih.govresearchgate.net

The broader class of β-amino alcohols and their derivatives have been investigated for their antioxidant potential. For example, some amino alcohol derivatives of 1,4-naphthoquinone have been evaluated as antioxidant agents. researchgate.net Additionally, natural pigments derived from amino acids, such as betaxanthins, often possess antioxidant properties. mdpi.com Therefore, it is plausible that this compound may exhibit some level of antioxidant or chelating activity, which would require experimental verification.

Anti-inflammatory Pathways

There is no specific research on the anti-inflammatory effects of this compound. However, β-alanine and its metabolite carnosine have been associated with anti-inflammatory effects. nih.govresearchgate.net Carnosine can act as an anti-inflammatory agent in autoimmune diseases. researchgate.net Furthermore, recent research has highlighted the role of β-alanine metabolism in cellular inflammation, identifying a metabolite, ureidopropionic acid, as a novel anti-inflammatory compound. nih.govnih.gov

The class of β-amino alcohols has also been explored for anti-inflammatory properties. Some β-amino alcohol derivatives have been shown to inhibit the Toll-Like Receptor 4 (TLR4) mediated inflammatory response. nih.gov Conjugation of a nonsteroidal anti-inflammatory drug (NSAID) with β-amino alcohols has been shown to result in compounds with anti-inflammatory properties. nih.gov Given these findings in related compounds, investigating the potential anti-inflammatory activity of this compound would be a worthwhile area of future research.

In Vitro and In Vivo Biological Evaluation Methodologies

Specific in vitro or in vivo studies on this compound are not available. However, a range of standard methodologies could be employed to evaluate its potential biological activities based on the properties of related compounds.

In Vitro Methodologies:

Enzyme Inhibition Assays: To assess the inhibitory potential against enzymes like carnosine synthetase or acetylcholinesterase, kinetic studies would be performed using purified enzymes and appropriate substrates. nih.govresearchgate.net

Cell-Based Assays:

Anti-inflammatory Activity: Lipopolysaccharide (LPS)-stimulated cell lines, such as RAW264.7 macrophages or HT-29 intestinal cells, could be used to measure the inhibition of inflammatory mediators like nitric oxide (NO) and interleukin-8 (IL-8). nih.govmdpi.com

Antioxidant Activity: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay could be used to determine antioxidant capacity. researchgate.net

Cytotoxicity Assays: MTT or similar assays would be necessary to determine the compound's toxicity profile in various cell lines. researchgate.net

Receptor Binding Assays: Radioligand binding assays could be used to screen for affinity to a panel of receptors, particularly those known to interact with β-alanine or other amino acids.

In Vivo Methodologies:

Animal Models of Inflammation: To evaluate anti-inflammatory effects, animal models such as LPS-induced sepsis or carrageenan-induced paw edema could be utilized. nih.gov

Animal Models of Neuroinflammation: To investigate potential neuroprotective effects, a model of β-amyloid-induced neuroinflammation could be employed, measuring markers like GFAP, iNOS, and IL-1β. nih.gov

Cognitive Function Assessment: In animal models, behavioral tests such as the Morris water maze or passive avoidance tests could be used to assess the effects on learning and memory, potentially in conjunction with measurements of BDNF levels in brain tissue. researchgate.net

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, studies in animal models would be essential.

| Evaluation Type | Methodology | Potential Application for this compound |